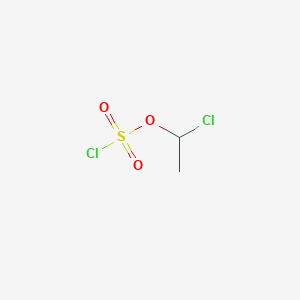
1-Chloroethyl sulfochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroethyl sulfochloridate, can be synthesized through the reaction of chlorosulfuric acid with 1-chloroethanol. The reaction typically occurs under controlled conditions to prevent decomposition and ensure high yield. The general reaction is as follows:
ClSO3H+ClCH2CH2OH→ClCH2CH2OSO2Cl+H2O
Industrial Production Methods
Industrial production of chlorosulfuric acid, 1-chloroethyl ester, involves the chlorination of sulfuric acid followed by esterification with 1-chloroethanol. The process is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroethyl sulfochloridate, undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form sulfuric acid and 1-chloroethanol.
Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation: Can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Sulfuric acid and 1-chloroethanol.
Substitution: Corresponding sulfonate esters or amides.
Oxidation: Sulfonic acids.
Applications De Recherche Scientifique
1-Chloroethyl sulfochloridate, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of chlorosulfuric acid, 1-chloroethyl ester, involves its reactivity with nucleophiles. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and amides through substitution reactions .
Comparaison Avec Des Composés Similaires
1-Chloroethyl sulfochloridate, can be compared with other similar compounds such as:
Chlorosulfonic acid: Similar in reactivity but lacks the ester group.
Sulfuryl chloride: Similar in terms of chlorination but differs in its reactivity and applications.
Sulfuric acid esters: Similar in structure but vary in the alkyl or aryl groups attached to the ester.
This compound, is unique due to its combination of chlorosulfonic acid and ester functionalities, making it highly versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
90906-61-9 |
|---|---|
Formule moléculaire |
C2H4Cl2O3S |
Poids moléculaire |
179.02 g/mol |
Nom IUPAC |
1-chloro-1-chlorosulfonyloxyethane |
InChI |
InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3 |
Clé InChI |
SMUHJMMCLGTTSJ-UHFFFAOYSA-N |
SMILES |
CC(OS(=O)(=O)Cl)Cl |
SMILES canonique |
CC(OS(=O)(=O)Cl)Cl |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


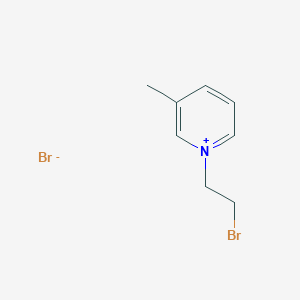
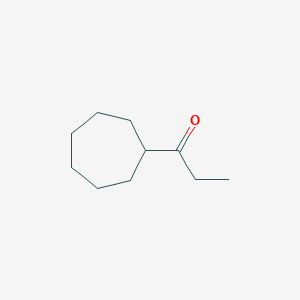
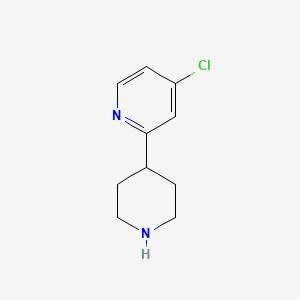
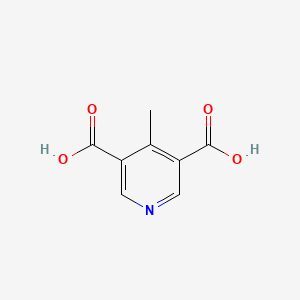
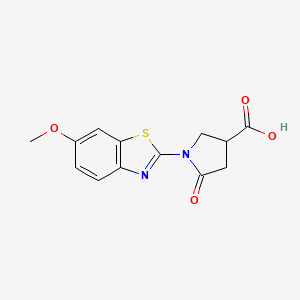
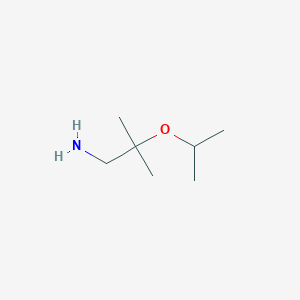
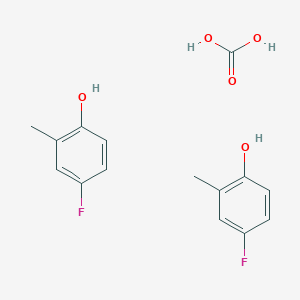
![N-[2-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1661358.png)
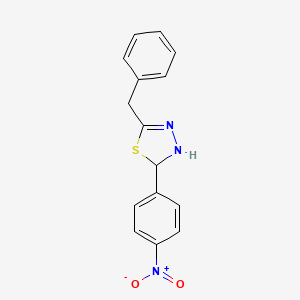
![(8R)-8-Phenyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1661362.png)
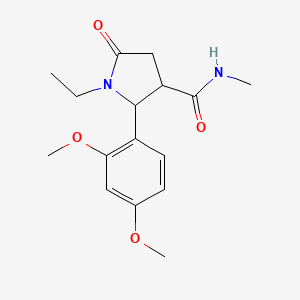
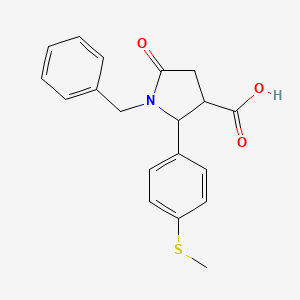
![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, ethyl ester](/img/structure/B1661367.png)

